molecular formula C7H12O3 B3045796 3-(Propan-2-yl)oxetane-3-carboxylic acid CAS No. 114012-39-4

3-(Propan-2-yl)oxetane-3-carboxylic acid

Cat. No.: B3045796
CAS No.: 114012-39-4
M. Wt: 144.17 g/mol
InChI Key: XEZZNVDAVOQZKD-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Landscape of Oxetane (B1205548) Research in Organic Synthesis

The history of oxetanes dates back to the 19th century, with the first synthesis of the parent oxetane reported by Reboul in the 1870s. beilstein-journals.org For decades, research primarily focused on the fundamental physical and chemical properties of this strained ring system. A notable early synthetic method was the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, first described in 1909. illinois.edu

A significant turning point for oxetane chemistry was the discovery of the oxetane ring in complex natural products, the most famous being Paclitaxel (Taxol), a potent anticancer agent. acs.org The presence of the oxetane in such a biologically important molecule spurred deeper investigation into its role and synthesis. magtech.com.cn However, the modern "oxetane rush" in medicinal and synthetic chemistry was largely initiated by the pioneering work of Carreira and colleagues, who demonstrated that oxetanes could serve as valuable isosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgresearchgate.net

Today, the research landscape is vibrant and expanding. nih.gov A major focus is on the development of new and efficient synthetic methodologies to access a diverse array of substituted oxetanes, as the availability of functionalized building blocks can still be a limitation. nih.govrsc.org Current research continues to explore the applications of oxetanes in drug discovery to enhance properties such as aqueous solubility, metabolic stability, and cell permeability, solidifying their place as a crucial tool in the modern chemist's toolbox. nih.govdigitellinc.com

Fundamental Characteristics of the Oxetane Ring System in Advanced Organic Chemistry

The utility of the oxetane ring stems from a unique combination of structural and electronic properties. As a four-membered heterocycle, it possesses significant ring strain, which dictates much of its reactivity and conformational behavior.

Structural and Physical Properties: The oxetane ring is characterized by constrained bond angles that deviate significantly from the ideal tetrahedral angle, leading to a high ring strain energy of approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgnih.gov This value is comparable to that of a three-membered oxirane (epoxide) and much greater than that of a five-membered tetrahydrofuran (B95107). nih.gov While the parent oxetane is nearly planar, the introduction of substituents, particularly at the 3-position, can induce a more puckered conformation. illinois.eduacs.org The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor and Lewis base. acs.orgnih.gov

Interactive Data Table: Structural Properties of Oxetane Below is a summary of key structural parameters for the unsubstituted oxetane ring.

PropertyValueReference
Ring Strain Energy~25.5 kcal/mol nih.gov
C-O-C Bond Angle~90.2° acs.org
C-C-C Bond Angle~84.8° acs.org
C-O Bond Length~1.46 Å acs.org
C-C Bond Length~1.53 Å acs.org
Puckering Angle (at 140 K)~8.7° illinois.edu

Chemical Stability and Reactivity: There is a common misconception regarding the instability of oxetanes. While the ring strain makes them susceptible to ring-opening reactions under harsh acidic conditions, their stability is highly dependent on the substitution pattern. nih.gov Notably, 3,3-disubstituted oxetanes exhibit enhanced stability because the substituents sterically hinder nucleophilic attack at the ring carbons. nih.gov The inherent strain can also be harnessed for synthetic purposes, facilitating ring-opening and ring-expansion reactions to build more complex molecular architectures. acs.orgnih.gov Furthermore, the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, which can lower the basicity (pKa) of adjacent amine groups, a valuable tool for fine-tuning the properties of drug candidates. nih.gov

The Academic Focus on 3-(Propan-2-yl)oxetane-3-carboxylic Acid and Related 3,3-Disubstituted Oxetane Architectures

The academic and industrial interest in 3,3-disubstituted oxetanes, such as this compound, is driven by their validated role as bioisosteres—substituents that can replace other functional groups while retaining or improving biological activity and physicochemical properties. acs.org

Oxetanes as Isosteres: The 3,3-disubstituted oxetane motif has been successfully employed as a replacement for two ubiquitous groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group. acs.orgnih.gov

gem-Dimethyl Isostere: Replacing a gem-dimethyl group with an oxetane ring can block metabolically weak spots in a molecule, improve metabolic stability, and significantly increase aqueous solubility without the corresponding increase in lipophilicity that adding two methyl groups would cause. acs.orgresearchgate.net

Carbonyl Isostere: The oxetane ring mimics the polarity, hydrogen-bond accepting ability, and spatial orientation of a carbonyl group's lone pair electrons. beilstein-journals.org However, it is generally more stable towards enzymatic hydrolysis and does not possess an enolizable alpha-proton, which can prevent racemization at adjacent stereocenters. beilstein-journals.orgnih.gov

Interactive Data Table: Oxetane as a Bioisostere This table compares key features of the oxetane ring to the functional groups it often replaces.

Featuregem-Dimethyl GroupCarbonyl Group3,3-Disubstituted Oxetane
Polarity LowHighHigh
H-Bond Acceptor NoYesYes
Metabolic Stability Can be labile (C-H oxidation)Can be labile (hydrolysis, reduction)Generally High
Solubility Impact Decreases aqueous solubilityVariesIncreases aqueous solubility
3D Character TetrahedralPlanarPuckered, 3-dimensional

Significance of this compound: This specific molecule is an exemplar of a valuable synthetic building block. It combines a moderately bulky and lipophilic isopropyl (propan-2-yl) group with a versatile carboxylic acid functional handle on the stable 3,3-disubstituted oxetane scaffold. The carboxylic acid group allows for a wide range of subsequent chemical transformations, such as amide bond formation or esterification, enabling its incorporation into larger, more complex molecules. digitellinc.com

The synthesis of such 3-alkyl-oxetane-3-carboxylic acids can be achieved through various routes. A known method involves the oxidation of the corresponding 3-alkyl-3-hydroxymethyl-oxetanes. google.comgoogle.com The development of robust synthetic pathways to these types of building blocks is crucial for their broader application in drug discovery and materials science, where precise control over molecular shape, polarity, and functionality is paramount. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)7(6(8)9)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZNVDAVOQZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554642
Record name 3-(Propan-2-yl)oxetane-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-39-4
Record name 3-(Propan-2-yl)oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Reactions of 3 Propan 2 Yl Oxetane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group at C3

The carboxylic acid moiety at the C3 position is a key site for a variety of chemical transformations. However, the proximity of the strained oxetane (B1205548) ring necessitates careful selection of reaction conditions to avoid unwanted ring-opening or decomposition. chemrxiv.org

Classical esterification methods, such as the Fischer esterification which employs strong acid catalysts and heat, are often incompatible with the oxetane framework, leading to decomposition. chemrxiv.orgmasterorganicchemistry.comchemguide.co.uk Consequently, methodologies that operate under milder, oxetane-tolerant conditions are required.

Research has demonstrated that the oxetane core is stable under basic conditions, which allows for successful esterification. chemrxiv.org A common strategy involves the use of alkyl halides in the presence of a non-nucleophilic base, such as Hunig's base (N,N-diisopropylethylamine). chemrxiv.org This approach effectively converts the carboxylic acid to its corresponding ester while preserving the integrity of the strained ring. Another viable method for synthesizing tert-butyl esters involves reacting the carboxylic acid with isobutylene, using only a catalytic amount of a milder acid like p-toluenesulfonic acid (TsOH), which keeps the oxetane ring intact. chemrxiv.org

Table 1: Oxetane-Tolerant Esterification Conditions

Method Reagents Conditions Outcome
Alkylation Alkyl halide, Hunig's base Mild, basic Preserves oxetane ring

Decarboxylative strategies offer a powerful route to introduce new functional groups at the C3 position by replacing the carboxylic acid moiety. These methods often proceed via radical intermediates, leveraging the inherent properties of the oxetane structure to drive reactivity. nih.govacs.org

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating carbon-centered radicals from carboxylic acids. acs.orgdigitellinc.com In this process, 3-aryl-3-carboxylic acid oxetanes, which are structurally analogous to the subject compound, serve as effective precursors for tertiary radicals. nih.govresearchgate.net The reaction is typically initiated by a photocatalyst, such as an iridium complex, which, upon excitation by visible light, facilitates the single-electron oxidation of the carboxylate. researchgate.net This leads to the formation of a carboxyl radical that rapidly extrudes carbon dioxide to generate a tertiary radical at the C3 position of the oxetane ring. princeton.edulibretexts.org

This highly reactive intermediate can then be trapped by various radical acceptors, such as activated alkenes (e.g., acrylates), in a Giese-type addition to form a new carbon-carbon bond. nih.govresearchgate.net This methodology provides access to medicinally relevant 3,3-disubstituted oxetanes with previously inaccessible substitution patterns. nih.govdigitellinc.com The process is noted for its reproducibility and tolerance of various functional groups. digitellinc.com

Table 2: Typical Components of Photoredox-Catalyzed Decarboxylative Alkylation

Component Example Role
Substrate 3-Aryl-oxetane-3-carboxylic acid Radical Precursor
Photocatalyst Iridium or Ruthenium complexes Generation of radical via SET
Radical Acceptor Activated alkenes (e.g., ethyl acrylate) Traps the generated radical

The decarboxylative functionalization of 3-(propan-2-yl)oxetane-3-carboxylic acid and its analogs proceeds through the formation of a tertiary oxetane radical at the C3 position. researchgate.net The stability and reactivity of this radical intermediate are significantly influenced by the strained four-membered ring. nih.govresearchgate.net

Computational and experimental studies have shown that benzylic radicals situated on a strained ring, such as an oxetane, are less stable and more π-delocalized compared to their unstrained counterparts. nih.govresearchgate.net This decreased stability enhances their reactivity and favors productive reaction pathways, such as addition to Michael acceptors, over undesirable side reactions like radical dimerization. nih.govresearchgate.net The ring strain of the oxetane contributes to making the subsequent Giese addition irreversible, leading to high product yields. nih.gov The generation of these unique, strained tertiary radicals under mild photoredox conditions has broadened the synthetic utility of oxetanes, allowing for their incorporation into complex molecular architectures. researchgate.net

The carboxylic acid group can be transformed into other key functional groups, notably the hydroxyl group, to form 3-oxetanols. These compounds are of significant interest in medicinal chemistry, where they are considered potential bioisosteres of the carboxylic acid functional group itself. nih.gov

A direct conversion can be achieved through the reduction of the carboxylic acid using standard reducing agents like lithium aluminum hydride (LiAlH4). However, care must be taken to ensure the conditions are compatible with the oxetane ring.

More advanced strategies have been developed for related compounds. For instance, photoredox-catalyzed methods can convert α-amino acids into 3-oxetanols. researchgate.net In these reactions, an α-amino radical is generated via oxidative decarboxylation, which then adds with high regioselectivity to an oxetan-3-one substrate. researchgate.net While this specific method involves building the oxetanol from a different precursor, it highlights the synthetic accessibility and importance of the oxetanol moiety in modern chemistry.

Decarboxylative Functionalization Strategies

Isomerization Phenomena of Oxetane Carboxylic Acids

A crucial and previously underappreciated aspect of the chemistry of oxetane carboxylic acids is their intrinsic instability. acs.orgresearchgate.net Numerous studies have now revealed that many of these compounds are prone to isomerization, particularly upon storage at room temperature or with gentle heating. chemrxiv.orgenamine.net This instability can significantly impact reaction yields and lead to misleading results, especially in transformations that require elevated temperatures. acs.orgresearchgate.net

The isomerization process involves an intramolecular ring-opening and subsequent ring-closing reaction, transforming the oxetane-carboxylic acid into a more stable five- or six-membered lactone (cyclic ester). acs.orgresearchgate.net For example, 3-isopropyloxetane-3-carboxylic acid could potentially isomerize to form a γ-butyrolactone derivative.

The proposed mechanism for this uncatalyzed rearrangement involves a proton transfer from the carboxylic acid to the oxetane oxygen atom. ic.ac.uk This is followed by an intramolecular nucleophilic attack of the carboxylate oxygen onto one of the oxetane's methylene (B1212753) carbons, proceeding via an SN2 displacement. ic.ac.uk While calculations suggest a high energy barrier for a purely intramolecular, uncatalyzed reaction, the process is observed to occur, suggesting that it may be catalyzed by traces of acid or proceed via a bimolecular mechanism where one acid molecule catalyzes the rearrangement of another. ic.ac.uk This inherent tendency for isomerization is a critical consideration for chemists working with this class of compounds. acs.orgresearchgate.net

Spontaneous Isomerization to (Hetero)cyclic Lactones

A significant and often unexpected characteristic of oxetane-carboxylic acids is their intrinsic instability, leading to spontaneous isomerization into various (hetero)cyclic lactones. acs.orgresearchgate.netresearchgate.net This transformation can occur even under mild conditions, such as storage at room temperature or with slight heating, without the need for external catalysts. acs.orgresearchgate.net Research has demonstrated that numerous oxetane-carboxylic acids undergo this rearrangement, highlighting it as a general characteristic of this class of compounds. researchgate.net For instance, studies on various analogs have shown that upon heating in a dioxane/water mixture, clean isomerization to the corresponding lactone product is observed. researchgate.net This inherent tendency for rearrangement is a critical consideration in the handling, storage, and synthetic application of compounds like this compound. acs.orgchemrxiv.org

ConditionOutcomeReference
Storage at room temperatureSpontaneous isomerization to lactone acs.orgresearchgate.net
Slight heatingIsomerization to lactone acs.orgresearchgate.netresearchgate.net
Heating in dioxane/waterClean conversion to lactone researchgate.net

Mechanistic Insights into Isomerization Pathways

The spontaneous isomerization of oxetane-carboxylic acids is believed to proceed through an intramolecular mechanism where the carboxylic acid group itself facilitates the reaction. researchgate.net Unlike many oxetane ring-opening reactions that require activation by a strong Lewis or Brønsted acid, this isomerization is autocatalytic. acs.orgresearchgate.net The proposed mechanism involves the internal carboxylic group activating the strained oxetane ring. researchgate.net Computational models support a pathway involving a second molecule of the carboxylic acid acting as a proton transfer catalyst to facilitate the transformation, which involves an SN2 reaction. ic.ac.uk This intramolecular nucleophilic attack by the carboxylate on one of the oxetane's methylene carbons leads to the cleavage of a C-O bond and the formation of a more stable five- or six-membered lactone ring. researchgate.net Kinetic studies of analogous compounds have shown the isomerization to follow first-order kinetics. researchgate.net

Impact on Synthetic Yield and Molecular Stability

The innate instability and tendency of oxetane-carboxylic acids to isomerize can have a profound negative impact on synthetic outcomes. acs.orgresearchgate.net This chemical liability can dramatically lower the yields of desired reactions, particularly those that require heating or prolonged reaction times. acs.orgresearchgate.net Chemists utilizing these compounds as building blocks must be aware of this potential decomposition pathway, as it can lead to complex reaction mixtures and potentially misleading or negative results. acs.orgresearchgate.net The stability of the oxetane-carboxylic acid is highly dependent on its specific substitution pattern and conformation. researchgate.net For example, introducing electron-withdrawing groups like CF3 onto the oxetane ring has been computationally shown to inhibit the isomerization, thereby increasing molecular stability. ic.ac.uk Conversely, the isomerization can be beneficially exploited in synthesis to create novel lactone structures that might otherwise require multi-step procedures. acs.orgresearchgate.net

FactorImpact on Stability/YieldReference
Heating/Storage Decreases stability, lowers yield of desired oxetane product due to lactone formation. acs.orgresearchgate.netresearchgate.net
Reaction Conditions Reactions requiring heat are particularly susceptible to unwanted isomerization. acs.orgresearchgate.net
Synthetic Strategy Can be exploited to synthesize complex lactones in fewer steps. researchgate.net
Ring Substitution Electron-withdrawing groups (e.g., CF3) can inhibit isomerization and enhance stability. ic.ac.uk

Functionalization Reactions Maintaining Oxetane Ring Integrity

Despite the potential for isomerization, the 3,3-disubstituted oxetane core is generally more stable than other substitution patterns. nih.gov This enhanced stability is attributed to steric hindrance, where the substituents at the C3 position block the trajectory of external nucleophiles, thus preventing ring-opening reactions. nih.gov Consequently, a variety of functional group manipulations can be performed on substituents of the oxetane ring without compromising its four-membered structure. nih.govchemrxiv.org

Oxidation and Reduction Reactions of Oxetane Derivatives

The oxetane ring demonstrates considerable resilience to various common oxidation and reduction conditions. nih.govchemrxiv.org For instance, ester functionalities attached to the C3 position can be selectively reduced to the corresponding hydroxymethyl derivatives using reagents like sodium borohydride (B1222165) (NaBH4). chemrxiv.org Amide groups on the oxetane core have been successfully reduced using aluminum hydride (AlH3). chemrxiv.org Standard oxidation methods, such as using Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), can effectively convert oxetane-derived alcohols into aldehydes without causing ring degradation. chemrxiv.org The ring is also stable to catalytic hydrogenation conditions, such as H2 over a palladium catalyst. nih.gov

Carbon-Carbon Bond Forming Reactions

Several carbon-carbon bond-forming reactions have been successfully applied to oxetane derivatives while preserving the central ring. chemrxiv.org These transformations allow for the elaboration of the C3 substituents, significantly expanding the molecular diversity of accessible oxetane-containing compounds. Examples of such reactions include:

The Seyferth-Gilbert reaction , which utilizes the Ohira-Bestmann reagent to introduce an acetylene (B1199291) group. chemrxiv.org

Corey-Chaykovsky cyclopropanation , which allows for the formation of cyclopropane (B1198618) rings from appropriate precursors. chemrxiv.org

Ring-closing metathesis , accomplished with a Grubbs catalyst, has been used to construct spirocyclic systems fused to the oxetane core. chemrxiv.org

Fe-Ni dual-catalytic olefin hydroarylation has been employed as a method to synthesize 3-alkyl-3-aryloxetanes. beilstein-journals.org

Nucleophilic Substitutions and Derivatizations at C3

Derivatives of this compound, such as the corresponding alcohol, serve as valuable precursors for nucleophilic substitution reactions at the C3 position. nih.gov The hydroxyl group can be converted into a good leaving group, typically a mesylate, to facilitate substitution. chemrxiv.org Subsequent reaction with various nucleophiles allows for the introduction of a wide range of functionalities. For example, mesylates have been displaced by sodium azide (B81097) to form azides and by potassium thioacetate (B1230152) or sodium thiomethoxide to yield sulfur-containing derivatives. chemrxiv.org However, direct nucleophilic substitution on these mesylates can sometimes be challenging, occasionally requiring alternative strategies like conversion to a bromide followed by substitution to achieve the desired transformation. chemrxiv.org

Computational and Theoretical Insights into 3 Propan 2 Yl Oxetane 3 Carboxylic Acid and Oxetane Systems

Quantum Chemical Studies on Oxetane (B1205548) Ring Strain and Conformational Analysis

The four-membered oxetane ring is characterized by significant ring strain, a consequence of its constricted bond angles deviating from the ideal tetrahedral geometry. beilstein-journals.org This inherent strain, estimated to be around 25.5 kcal/mol, is a driving force for its reactivity, particularly in ring-opening reactions. beilstein-journals.org Quantum chemical studies have been instrumental in quantifying this strain and exploring the conformational dynamics of the oxetane ring.

High-level computational methods, such as ab initio calculations and Density Functional Theory (DFT), have been widely applied to investigate the electronic structure and energetics of oxetane systems. rsc.org DFT methods, particularly using functionals like B3LYP, have proven effective for calculating the heats of formation and strain energies of various oxetane derivatives. nih.gov These calculations often involve the use of isodesmic and homodesmotic reactions, which are theoretical constructs that allow for the cancellation of errors and provide reliable energetic data. nih.gov

For instance, the mechanism of ring-opening polymerization for oxetane cations has been extensively studied using DFT (B3LYP) and ab initio (MP2) methods. rsc.orgdntb.gov.uaresearchgate.net These studies successfully optimized the geometries of reactants, transition states, and intermediates, providing a detailed map of the reaction's energy surface. rsc.orgrsc.org Such computational approaches are crucial for predicting the stability and potential energy of novel oxetane-based compounds. nih.gov

The parent oxetane ring is not perfectly planar but adopts a slightly puckered conformation to alleviate some torsional strain. beilstein-journals.org The puckering angle in unsubstituted oxetane has been calculated to be approximately 8.7°. beilstein-journals.orgrsc.org The introduction of substituents, particularly at the 3-position, significantly influences this puckering. acs.org Substitution can increase unfavorable eclipsing interactions between adjacent groups, leading to a more pronounced puckered conformation. acs.org

Table 1: Comparison of Puckering Angles in Substituted Oxetanes
CompoundSubstitution PatternPuckering Angle (°)Reference
OxetaneUnsubstituted8.7 beilstein-journals.orgrsc.org
EDO (Insecticide)Substituted16 acs.org
3-(Nitromethylene)oxetane3-Substituted1.23 rsc.org
Spiro-tetrahydrotetrazine oxetane3,3-Spirocyclic16.38 uni-muenchen.de

Theoretical Elucidation of Reaction Mechanisms

Computational studies are invaluable for elucidating the complex mechanisms of reactions involving oxetanes. By modeling the potential energy surfaces, researchers can identify transition states, intermediates, and reaction pathways, providing a molecular-level understanding of reactivity.

The cationic ring-opening polymerization of oxetane is a commercially important process. Theoretical calculations using DFT and ab initio methods have revealed the detailed mechanism of this reaction. rsc.orgrsc.org The process is initiated by an acidic proton, forming an oxonium ion. rsc.org Subsequent polymerization occurs through the nucleophilic attack of an oxygen atom from an incoming oxetane monomer on a carbon atom of the oxetane cation. rsc.orgrsc.org

Computational analyses have successfully characterized the transition state geometries for each step of the polymerization. rsc.org These studies show that the activation energy for the initial polymerization step is very low, indicating that the reaction proceeds readily once initiated. rsc.orgrsc.org As the polymer chain grows, the activation energy becomes larger but eventually reaches a constant value. rsc.org DFT calculations have also been used to compare different mechanistic routes for the ring-opening step in copolymerization reactions, identifying the lowest energy pathway by calculating the energy barriers of the respective transition states. researchgate.net

Table 2: Calculated Activation Energies for Oxetane Reactions
Reaction / PathwayComputational MethodCalculated Activation Energy Barrier (kcal/mol)Reference
Ring-Opening Copolymerization (Route 1)BP86-D4/def2TZVP13.7 researchgate.net
Ring-Opening Copolymerization (Route 2)BP86-D4/def2TZVP22.2 researchgate.net
Ring-Opening Copolymerization (Route 3)BP86-D4/def2TZVP27.7 researchgate.net

Recent studies have highlighted the potential instability of certain oxetane derivatives, particularly oxetane-carboxylic acids. acs.org Compounds structurally related to 3-(Propan-2-yl)oxetane-3-carboxylic acid have been found to undergo unexpected isomerization, rearranging into new heterocyclic lactones, even under mild conditions such as storage at room temperature. acs.org This innate tendency to isomerize is a critical consideration in the synthesis and handling of such molecules. acs.org

While specific mechanistic studies on this compound are not widely reported, computational methods like DFT are well-suited to investigate such isomerization pathways. For related systems, DFT calculations have been employed to explore reaction mechanisms, such as an intramolecular acyl-transfer pathway in the desymmetrization of oxetanes, which involves an internal nucleophile. acs.org Such studies can predict the feasibility of different rearrangement pathways and identify the key transition states involved, explaining the observed product formation. acs.org

The catalytic asymmetric ring-opening of prochiral 3-substituted and 3,3-disubstituted oxetanes is a powerful synthetic strategy for accessing highly functionalized chiral molecules. rsc.org Computational studies play a crucial role in understanding the origins of enantioselectivity in these reactions.

By modeling the interaction between the oxetane substrate, the catalyst, and the nucleophile, researchers can analyze the transition states leading to the different enantiomeric products. For example, quantum chemical calculations have been used to support proposed mechanisms where a chiral catalyst uses interactions like hydrogen bonding to differentiate between the two enantiomers of the substrate or the enantiotopic faces of a prochiral substrate. researchgate.net DFT calculations have also been instrumental in elucidating the mechanisms of desymmetrization reactions, where a chiral Brønsted acid catalyst promotes an efficient ring-opening by an internal nucleophile to generate products with excellent enantioselectivity. acs.org These computational insights are vital for the rational design of new and more effective catalysts for asymmetric transformations of oxetanes. rsc.org

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, offering insights into the intricate relationship between a compound's three-dimensional structure and its chemical reactivity. For strained ring systems like oxetanes, these theoretical approaches are particularly valuable in elucidating the factors that govern their stability and reaction pathways. By employing quantum mechanical calculations, it is possible to model the electronic landscape of a molecule such as this compound and correlate these fundamental properties with its observable chemical characteristics.

Correlation of Electronic Structure with Chemical Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and electron density distribution, which are key determinants of where and how a chemical reaction will occur. For this compound, the strained four-membered ring and the presence of electronegative oxygen atoms create a unique electronic environment.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

In the case of 3,3-disubstituted oxetanes, the nature of the substituents significantly influences the electronic properties. The isopropyl group at the 3-position of the target molecule is an electron-donating group, which can affect the electron density of the oxetane ring. The carboxylic acid group, on the other hand, is electron-withdrawing. These opposing electronic effects create a complex interplay that modulates the reactivity of the entire molecule.

Computational studies on analogous 3-substituted oxetanes reveal that the distribution of electron density is uneven. The oxygen atom of the oxetane ring is a site of high electron density, making it a potential site for protonation or coordination to Lewis acids, which can initiate ring-opening reactions. The carbon atoms of the oxetane ring are more electrophilic and are susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model 3-Alkyl-3-Carboxy-Oxetane System (Illustrative Data)
ParameterValueImplication for Reactivity
HOMO Energy-7.2 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy orbital for electron acceptance.
HOMO-LUMO Gap6.7 eVA relatively large gap suggests good kinetic stability under standard conditions.
Dipole Moment2.5 DA significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions.

Theoretical Concepts of Chemical Hardness and Susceptibility to Transformations

Beyond the frontier molecular orbitals, other quantum chemical descriptors provide a more nuanced understanding of reactivity. Concepts such as chemical hardness (η) and global softness (S) are derived from the HOMO and LUMO energies and offer a quantitative measure of a molecule's resistance to change in its electron distribution.

Chemical hardness (η) is defined as half the energy difference between the LUMO and HOMO (η = (ELUMO - EHOMO) / 2). A molecule with a high chemical hardness is less reactive, while a "soft" molecule with a low chemical hardness is more prone to chemical transformations. This concept is rooted in Pearson's Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases, and soft acids with soft bases.

Global electrophilicity (ω) is another important descriptor, defined as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for a Model 3-Alkyl-3-Carboxy-Oxetane System (Illustrative Data)
DescriptorCalculated ValueInterpretation
Chemical Hardness (η)3.35 eVIndicates a molecule with moderate stability.
Global Softness (S)0.15 eV-1The reciprocal of hardness, indicating a moderate propensity for reaction.
Electronic Chemical Potential (μ)-3.85 eVRepresents the escaping tendency of electrons from the system.
Global Electrophilicity Index (ω)2.21 eVSuggests a moderate electrophilic character.

Predictive Modeling for Synthetic Design and Optimization

Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for the design of new chemical entities with desired properties. Predictive modeling allows for the in silico screening of virtual compounds, saving significant time and resources in the laboratory.

Computational Screening of Oxetane Derivatives for Novel Architectures

The unique properties of the oxetane ring, such as its ability to act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, have made it an attractive scaffold in medicinal chemistry and materials science. nih.gov Computational screening allows researchers to explore a vast chemical space of potential oxetane derivatives to identify candidates with optimal characteristics for a specific application.

This process typically involves:

Generation of a virtual library: A large number of virtual oxetane derivatives are created by systematically varying the substituents on the oxetane core.

Calculation of molecular descriptors: For each virtual molecule, a set of quantum chemical and physicochemical properties are calculated. These can include electronic properties (HOMO/LUMO energies, dipole moment), reactivity descriptors (hardness, electrophilicity), and properties relevant to drug design (solubility, lipophilicity).

Filtering and prioritization: The virtual library is then filtered based on a set of predefined criteria. For example, in drug discovery, one might screen for molecules with a high predicted binding affinity to a biological target and favorable pharmacokinetic properties. In materials science, the focus might be on properties like thermal stability or electronic conductivity.

For the design of novel architectures based on the this compound scaffold, one could computationally screen derivatives with modifications to the isopropyl or carboxylic acid groups. For instance, replacing the isopropyl group with other alkyl or aryl substituents would modulate the steric and electronic properties of the molecule. Similarly, converting the carboxylic acid to an ester, amide, or other functional group would significantly alter its polarity, hydrogen bonding capability, and reactivity.

Table 3: Example of a Computational Screening Protocol for Novel Oxetane-Based Architectures
Screening StageComputational MethodProperties EvaluatedObjective
Initial Library GenerationCombinatorial enumerationMolecular formula, basic structureCreate a diverse set of virtual candidates.
High-Throughput ScreeningSemi-empirical or low-level DFTHOMO-LUMO gap, dipole moment, logPRapidly filter out compounds with undesirable basic properties.
Focused AnalysisHigh-level DFTDetailed electronic structure, reactivity descriptors, conformational analysisIn-depth characterization of promising candidates.
Predictive ModelingQSAR, machine learningBiological activity, specific material propertiesPredict the performance of the most promising candidates for the target application.

Advanced Synthetic Applications and Utility of 3 Propan 2 Yl Oxetane 3 Carboxylic Acid As a Chemical Building Block

Strategic Incorporation into Complex Molecular Architectures

The incorporation of the oxetane (B1205548) motif is a deliberate strategy in medicinal chemistry to enhance the properties of drug candidates. nih.gov 3-(Propan-2-yl)oxetane-3-carboxylic acid serves as a sophisticated building block for this purpose, offering a unique combination of a polar heterocyclic core and a moderately lipophilic isopropyl group. The 3,3-disubstitution pattern is known to confer greater stability to the oxetane ring, making it more robust during multi-step synthetic sequences. acs.org

The primary role of the oxetane moiety in complex molecules is often as a bioisostere—a substituent that mimics the steric and electronic properties of another group while offering improved metabolic stability or physicochemical profiles. pharmablock.com The oxetane ring has been successfully employed as a surrogate for gem-dimethyl and carbonyl groups. pharmablock.comchimia.ch The introduction of this scaffold can lead to significant improvements in aqueous solubility, a critical parameter for drug bioavailability, due to the ring's polarity and ability to act as a hydrogen bond acceptor. nih.govacs.org

The isopropyl group at the C3 position provides steric bulk, which can be strategically used to shield metabolically labile sites on a molecule or to enhance binding affinity by occupying specific hydrophobic pockets in a biological target. Furthermore, the electron-withdrawing nature of the oxetane oxygen can reduce the basicity of adjacent nitrogen atoms in a larger molecule, a tactic used to mitigate off-target effects, such as hERG channel inhibition. nih.govpharmablock.com The carboxylic acid handle of this compound provides a versatile point of attachment, allowing for its conjugation into larger structures via amide bond formation or other standard transformations. researchgate.net

Table 1: Physicochemical Benefits of Incorporating the Oxetane Moiety
Property ImprovedRationaleReference
Aqueous SolubilityHigh polarity and hydrogen bond accepting capability of the ether oxygen. nih.govacs.org
Metabolic StabilityServes as a stable isostere for metabolically vulnerable groups like gem-dimethyl. pharmablock.com
Three-DimensionalityThe puckered, sp³-rich structure provides access to unexplored chemical space. nih.gov
Lipophilicity (LogD)Can be fine-tuned by replacing other groups, often leading to a reduction. acs.org
Basicity (pKa) ModulationThe electron-withdrawing nature of the oxetane can lower the pKa of nearby basic centers. nih.gov

Role in the Synthesis of Diverse Heterocyclic Systems

Beyond its use as a stable molecular scaffold, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) renders it a useful intermediate for the construction of other heterocyclic systems through ring-opening and rearrangement reactions. beilstein-journals.org this compound can serve as a precursor to a variety of more complex heterocycles.

Strategic manipulation of this strained ring system allows for diverse synthetic outcomes:

Ring Expansion: Oxetanes can undergo ring expansion reactions to form larger heterocycles. For instance, the reaction of oxetanes with carbon dioxide, often under catalytic conditions, can yield six-membered cyclic carbonates. researchgate.net

Rearrangement and Isomerization: Oxetane-carboxylic acids have been shown to undergo unexpected isomerization reactions. nih.gov Under certain conditions, such as heating or in the presence of acid, intramolecular ring-opening by the carboxylate can lead to the formation of five-membered lactones (γ-lactones), effectively transforming one heterocyclic system into another. nih.gov This provides a direct synthetic route from an oxetane to a tetrahydrofuran (B95107) derivative.

Ring-Opening-Cyclization Cascades: The oxetane can be opened by a nucleophile, and if the starting material or the nucleophile contains another functional group, a subsequent intramolecular cyclization can occur to form a new heterocyclic ring. For example, N,O-acetals derived from oxetan-3-one can react with various reagents and then undergo cyclization to produce a diverse set of spiro and fused heterocycles. researchgate.net

These transformations leverage the stored energy of the strained four-membered ring to drive the formation of thermodynamically more stable five- or six-membered heterocyclic structures. nih.gov

Development of Novel Synthetic Reagents and Methodologies Based on Oxetane-3-carboxylic Acids

The unique reactivity of the oxetane ring has spurred the development of new synthetic methods. Methodologies centered on oxetane-3-carboxylic acids often focus on controlled ring-opening or functionalization at the C3 position. The stability of the 3,3-disubstituted core, as found in this compound, is advantageous, as it allows for a wider range of reaction conditions to be explored without premature decomposition of the ring. chemrxiv.org

One area of development involves the generation of reactive intermediates from 3-substituted oxetanes. For example, photoredox-catalyzed decarboxylation of 3-aryloxetane carboxylic acids can generate a radical at the C3 position, which can be further oxidized to a benzylic carbocation. chimia.ch This highly reactive intermediate can then be trapped by various nucleophiles, such as alcohols, to form new 3,3-disubstituted oxetanes. This radical-polar crossover strategy provides a powerful method for C-C and C-heteroatom bond formation at the sterically hindered C3 position. chimia.ch

Furthermore, the development of catalytic asymmetric ring-opening reactions of 3-substituted oxetanes provides access to highly functionalized chiral building blocks. rsc.org Although this field is still emerging, the use of chiral Brønsted acids and other catalysts allows for the enantioselective addition of nucleophiles, yielding valuable synthons for complex molecule synthesis. rsc.org

Oxetane-Mediated Transformations for Carbon Skeleton Construction

The ring strain of oxetanes makes them susceptible to nucleophilic attack, particularly under acidic conditions which activate the ring by protonating the ether oxygen. researchgate.net This ring-opening reactivity is a powerful tool for carbon skeleton construction, transforming a compact cyclic structure into a linear, functionalized 1,3-diol derivative.

The reaction of this compound with a nucleophile (Nu⁻) under Lewis or Brønsted acid catalysis would lead to the formation of a 2-substituted-2-(propan-2-yl)propane-1,3-diol derivative. The general transformation can be described as:

Activation: The oxetane oxygen is protonated by an acid or coordinates to a Lewis acid, making the ring carbons more electrophilic.

Nucleophilic Attack: The nucleophile attacks one of the ring carbons (typically the less sterically hindered one, though electronics also play a role), leading to the cleavage of a C-O bond.

Product Formation: A linear chain is formed, containing the nucleophile at one end, a hydroxyl group at the other, and the original C3 substituents (isopropyl and carboxylic acid) on the central carbon.

This strategy effectively uses the oxetane as a masked 1,3-diol synthon. The reaction converts a four-carbon cyclic system into a functionalized linear chain, which can be further elaborated, thereby constructing a more complex carbon skeleton. For example, reaction with nitric acid in dichloromethane (B109758) has been shown to quantitatively convert 3-substituted oxetanes into 2-substituted propane-1,3-diol dinitrates. rsc.org

Table 2: General Ring-Opening Transformations for Carbon Skeleton Elaboration
Reaction TypeDescriptionResulting StructureReference
Acid-Catalyzed Nucleophilic OpeningThe strained ring is opened by a nucleophile (e.g., H₂O, ROH, RSH, N₃⁻) under acidic conditions.Functionalized 1,3-diol derivative. researchgate.netresearchgate.net
Reductive Ring OpeningReaction with reducing agents can cleave a C-O bond to yield a functionalized alcohol.Substituted propanol (B110389) derivative. researchgate.net
Isomerization to Homoallylic AlcoholsCertain substituted oxetanes can undergo regioselective isomerization catalyzed by Lewis acids.Unsaturated alcohol. researchgate.net

Applications in Polymer Chemistry as Monomers for Ring-Opening Polymerization

This compound is identified as a building block for creating polyaddition products. This is achieved through ring-opening polymerization (ROP), a process where the strained oxetane ring serves as a cyclic monomer. The high ring strain of oxetanes provides the thermodynamic driving force for polymerization, which can proceed through either cationic or anionic mechanisms to produce polyethers. radtech.org

In cationic ROP, an initiator (often a photo-acid generator in UV-curing applications) protonates the oxetane oxygen, and the resulting oxonium ion is attacked by the oxygen of another monomer molecule, propagating the polymer chain. radtech.org

Anionic ROP of oxetanes is also possible. For instance, (3-methyl-3-hydroxymethyl)oxetane can undergo anionic ROP using potassium tert-butoxide as a catalyst. radtech.org Furthermore, oxetanes can participate in anionic ring-opening alternating copolymerization with other monomers, such as cyclic carboxylic anhydrides, to form polyesters. radtech.org

The substituents on the oxetane monomer play a crucial role in determining the properties of the final polymer. In the case of this compound, the pendant isopropyl and carboxylic acid groups would be regularly spaced along the polyether backbone. The isopropyl groups would influence the polymer's solubility and thermal properties (e.g., glass transition temperature), while the carboxylic acid groups would provide sites for further functionalization, cross-linking, or altering the polymer's acidity and hydrophilicity.

Q & A

Q. What PPE and waste disposal protocols are mandated for this compound?

  • Methodological Answer : Use nitrile gloves, ANSI Z87.1-rated goggles, and lab coats. Waste must be neutralized (pH 7) and incinerated in certified facilities. Spill containment requires vermiculite or sand, followed by 10% sodium bicarbonate wash .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.